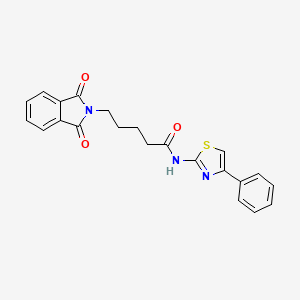![molecular formula C26H25BrN4O B11529420 (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529420.png)
(3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a piperazine moiety, and an indolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the indolone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the piperazine moiety: This step usually involves a nucleophilic substitution reaction where the piperazine group is attached to the indolone core.
Bromination and methylation of the phenyl group: These steps are typically carried out using brominating agents like N-bromosuccinimide (NBS) and methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
(3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the phenyl group can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
When compared to similar compounds, (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
(3Z)-3-[(4-CHLORO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
(3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: This compound has a methyl group on the piperazine moiety, which can influence its pharmacokinetic properties.
The uniqueness of (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25BrN4O |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C26H25BrN4O/c1-19-17-20(11-12-23(19)27)28-25-22-9-5-6-10-24(22)31(26(25)32)18-29-13-15-30(16-14-29)21-7-3-2-4-8-21/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
FYPUUDCUBHIFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11529365.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-3-methyl-4-oxonaphthalen-1(4H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529370.png)
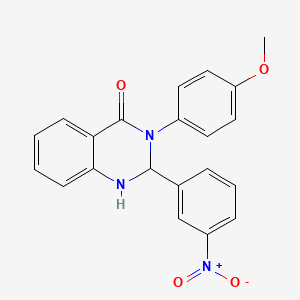
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B11529384.png)
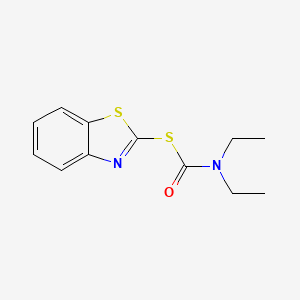
![N-[(2E,5Z)-4-oxo-5-(2,4,5-trimethylbenzylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11529387.png)
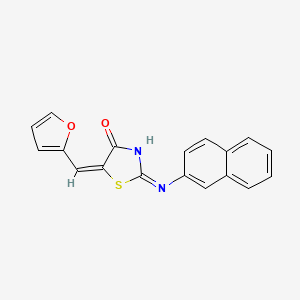
![ethyl (2Z)-2-{[(1-benzyl-3-phenyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B11529395.png)
![1-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11529403.png)
![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11529404.png)
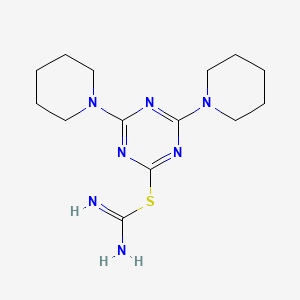
![(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B11529414.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529421.png)
